molecular formula C17H22N4O3S B12208250 N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide

Cat. No.: B12208250
M. Wt: 362.4 g/mol
InChI Key: PHHHBXCSRPSWBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a synthetic acetamide derivative featuring a 4,5-dihydro-1,3-thiazol-4-one (thiazolone) core substituted with a morpholine moiety at position 2 and an acetamide group at position 5. The acetamide nitrogen is further substituted with a 4-(dimethylamino)phenyl group. This structure combines hydrogen-bonding capacity (via the thiazolone ketone and morpholine) with enhanced lipophilicity from the dimethylamino phenyl group, making it a candidate for targeting enzymes or receptors requiring both polar and hydrophobic interactions .

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide

InChI

InChI=1S/C17H22N4O3S/c1-20(2)13-5-3-12(4-6-13)18-15(22)11-14-16(23)19-17(25-14)21-7-9-24-10-8-21/h3-6,14H,7-11H2,1-2H3,(H,18,22)

InChI Key

PHHHBXCSRPSWBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Attachment of the Morpholine Group: The morpholine moiety can be introduced via nucleophilic substitution reactions.

    Coupling with the Aromatic Amine: The final step involves coupling the thiazole-morpholine intermediate with 4-(dimethylamino)aniline using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of Lewis acids.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding due to its structural complexity.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission or cellular metabolism, depending on its specific binding affinity and activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

N-(1,3-Benzodioxol-5-yl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide (CAS 1010893-07-8)
  • Molecular Formula : C₁₆H₁₇N₃O₅S
  • Structural Differences: Replaces the dimethylamino phenyl group with a 1,3-benzodioxol moiety.
  • Functional Impact: The benzodioxol group increases aromaticity and electron density but reduces lipophilicity compared to the dimethylamino substituent. This may alter membrane permeability and binding affinity in hydrophobic pockets .
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 6549-77-5)
  • Molecular Formula : C₁₇H₂₁N₃O₃S
  • Structural Differences : Substitutes the thiazolone core with a thiazole ring and adds a 4-methoxyphenyl group.
  • The methoxy group enhances solubility but may decrease metabolic stability .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 338749-93-2)
  • Molecular Formula : C₁₅H₁₆ClN₃O₂S
  • Structural Differences : Features a thiazole core with a 2-chlorophenyl substituent.
  • Functional Impact : The chlorine atom introduces halogen-bonding capability, which may improve binding to hydrophobic regions. However, the thiazole ring lacks the electron-withdrawing effect of the thiazolone ketone, altering electronic properties .
2-[4-(Morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]-N-(3,4,5-trifluorophenyl)acetamide (CAS 1260583-75-2)
  • Molecular Formula : C₁₇H₁₇F₃N₄O₃
  • Structural Differences: Replaces the thiazolone with a pyrimidinone core and adds a trifluorophenyl group.
  • Functional Impact: The pyrimidinone core offers alternative hydrogen-bonding geometry, while the fluorine atoms increase electronegativity and metabolic resistance. This compound may target distinct kinases compared to the thiazolone-based analog .

Pharmacological and Physicochemical Properties

Property Target Compound N-(1,3-Benzodioxol-5-yl)-... N-[4-(4-Methoxyphenyl)-... N-[4-(2-Chlorophenyl)-...
Molecular Weight ~378.45 g/mol 363.39 g/mol 347.43 g/mol 337.83 g/mol
LogP (Predicted) 2.1–2.5 1.8–2.0 2.3–2.6 3.0–3.3
Hydrogen Bond Donors 2 (NH, ketone) 2 (NH, ketone) 1 (NH) 1 (NH)
Key Pharmacophores Thiazolone ketone, morpholine Benzodioxol, morpholine Methoxyphenyl, thiazole Chlorophenyl, thiazole
Therapeutic Potential Kinase inhibition, CNS targets Anti-inflammatory Antimicrobial Anticancer

Biological Activity

N-[4-(dimethylamino)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C17_{17}H22_{22}N4_{4}O3_{3}S
  • Molecular Weight : 362.4 g/mol
  • CAS Number : 1010929-41-5

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study involving various thiazolidinone compounds, it was observed that specific derivatives demonstrated considerable inhibitory effects against Toxoplasma gondii, with IC50 values ranging from 0.05 to 1 mM . The presence of the thiazole moiety in this compound suggests potential similar activity.

Antitumor Activity

The compound's structure suggests it may possess antitumor properties. A related study on thiazolidinone derivatives showed promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer). Compounds within this family exhibited growth inhibition at low concentrations, indicating a potential for further development as anticancer agents .

Anti-inflammatory Effects

Thiazolidinone compounds have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives demonstrated significant reductions in inflammation markers at doses of 50 mg/kg . The compound's ability to modulate inflammatory pathways could be explored further.

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

  • Protein Kinase Inhibition : Similar compounds have been shown to inhibit protein kinases involved in cell proliferation and survival pathways. This could explain the observed antitumor activity.
  • Antimicrobial Mechanism : The thiazole ring may interfere with the biosynthesis of nucleic acids in pathogens, leading to their death or inhibited growth.

Case Studies and Research Findings

StudyFindings
De Aquino et al. Evaluated various thiazolidinones for anti-Toxoplasma activity; compounds showed significant reductions in infected cell percentages.
Rostom et al. Investigated antitumor activity in vitro; compounds exhibited growth inhibition across multiple cancer cell lines.
Suzuki et al. Assessed anti-inflammatory properties; certain derivatives showed notable efficacy in reducing inflammation in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.